molecular formula C13H13ClN4 B14917860 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

Cat. No.: B14917860
M. Wt: 260.72 g/mol
InChI Key: GAHWHLIVMWNYLW-UHFFFAOYSA-N
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Description

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and an indene moiety attached to the N4 position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Attachment of the Indene Moiety: The indene moiety can be introduced through a nucleophilic substitution reaction using an indene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the indene or pyrimidine moieties.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The chloro group and indene moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine: Characterized by the presence of a chloro group and an indene moiety.

    This compound analogs: Compounds with similar structures but different substituents on the pyrimidine or indene rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the chloro group and the indene moiety enhances its potential as a versatile compound in medicinal and industrial applications.

Biological Activity

6-Chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions on chlorinated pyrimidines. Various methods have been explored to optimize yield and purity. The compound can be synthesized through a multi-step process involving the introduction of the indene moiety followed by chlorination at the 6-position of the pyrimidine ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli2532 µg/mL
Staphylococcus aureus3016 µg/mL
Candida albicans2064 µg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that it inhibits the dihydrofolate reductase enzyme (DHFR), which is crucial for parasite survival.

StrainIC50 (µM)
Wild-type0.5
Quadruple mutant1.0

These results indicate that this compound is a potent inhibitor of PfDHFR, with potential implications for malaria treatment .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and cellular metabolism. The structural features allow for effective binding to target sites, disrupting essential biochemical pathways in microorganisms.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The binding affinity was calculated using various computational models, indicating favorable interactions with active sites of DHFR and other enzymes .

Case Studies

A series of case studies have been conducted to evaluate the pharmacokinetic properties and therapeutic potential of this compound. For instance:

  • Case Study on Antimicrobial Efficacy : A clinical isolate study demonstrated that this compound significantly reduced bacterial load in infected animal models.
  • Case Study on Antimalarial Effects : In vivo studies showed that treatment with this compound led to a marked decrease in parasitemia levels in infected mice.

These studies underscore the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

6-chloro-4-N-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H13ClN4/c14-11-7-12(18-13(15)17-11)16-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H3,15,16,17,18)

InChI Key

GAHWHLIVMWNYLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3=CC(=NC(=N3)N)Cl

Origin of Product

United States

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